6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methylphenoxy)acetate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-13-5-3-4-6-17(13)26-11-19(24)27-18-10-25-15(9-16(18)23)12-28-20-21-8-7-14(2)22-20/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGEUGYPLPTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methylphenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyran ring , a pyrimidine moiety , and an acetate group . Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives of pyran compounds have shown significant antibacterial effects against various strains.
- Anticancer Properties : Certain pyran-based compounds have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways.
Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia evaluated the anticancer properties of pyran derivatives. The findings indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity. For instance, derivatives with chloro or nitro substituents showed IC50 values in the low micromolar range against several cancer cell lines, including:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5e | 0.25 | HCT-116 |
| 5f | 0.29 | SF-295 |
| 5g | 0.36 | UACC-62 |
These results suggest that modifications to the pyran structure can enhance anticancer activity, which may also apply to This compound .
Antimicrobial Activity
The antimicrobial potential of pyran derivatives was assessed against various bacterial strains. A selection of compounds showed promising results:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7k | Staphylococcus aureus | 15 |
| 7l | Escherichia coli | 12 |
| 7m | Bacillus subtilis | 18 |
These findings highlight the effectiveness of certain structural modifications in enhancing antimicrobial properties .
The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The sulfanyl group may facilitate binding to target proteins, while the pyrimidine ring could enhance bioactivity through hydrogen bonding or π-stacking interactions.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methylphenoxy)acetate may exhibit antimicrobial properties. The structural components may interact with bacterial enzymes or receptors, inhibiting their activity and providing a therapeutic avenue for treating infections.
Anticancer Properties
Research suggests that this compound could serve as an inhibitor of specific kinases involved in cancer signaling pathways. By modulating enzyme activity, it may affect processes such as cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the pyran ring.
- Introduction of the sulfanylmethyl group.
- Coupling with the phenoxyacetate moiety.
Common reagents used in these reactions include thiols and various coupling agents under controlled conditions to ensure high yields.
Biochemical Pathways
Understanding the biochemical pathways affected by this compound is crucial for elucidating its mechanisms of action. Potential interactions include:
- Enzyme Inhibition : Targeting kinases or other enzymes involved in cellular signaling.
- Receptor Modulation : Interacting with receptors that regulate physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, particularly in its pyran core, sulfanylmethyl-pyrimidine arm, and ester substituent. Below is a comparative analysis of key analogues:
Key Research Findings
Bioactivity Trends: The 2-(2-methylphenoxy)acetate group in the target compound mirrors the phenoxymethyl motifs in kresoxim-methyl, a known fungicide . Nitro-substituted analogues (e.g., 4-methyl-3-nitrobenzoate derivative ) exhibit heightened electrophilicity, which may enhance reactivity toward biological nucleophiles but also increase toxicity risks.
Physicochemical Properties: Lipophilicity is influenced by substituents: The target compound’s phenoxyacetate group likely enhances membrane permeability compared to simpler benzoate esters (e.g., 2-methylbenzoate derivative ).
Synthetic and Crystallographic Insights :
- The SHELX program suite is widely used for crystallographic refinement of such compounds, enabling precise structural validation critical for structure-activity relationship (SAR) studies.
- Analogues with bulkier substituents (e.g., trimethoxyphenyl ) may require advanced crystallization techniques due to conformational flexibility.
Preparation Methods
Synthesis of 4-Oxo-4H-pyran-3-yl Acetate
The pyran core is synthesized via a Kostanecki acylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with acetic anhydride under reflux. This yields 2-methyl-4-oxo-4H-pyran-3-yl acetate (CAS 28787-36-2), a commercially available intermediate.
Bromination at Position 6
The 6-position of the pyran ring is brominated using bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of azobisisobutyronitrile (AIBN). This generates 6-bromomethyl-4-oxo-4H-pyran-3-yl acetate as a key intermediate.
Thiol-Ether Formation with 4-Methylpyrimidine-2-thiol
The bromomethyl intermediate undergoes nucleophilic substitution with 4-methylpyrimidine-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base. This step introduces the [(4-methylpyrimidin-2-yl)sulfanyl]methyl group.
Transesterification with 2-(2-Methylphenoxy)acetic Acid
The acetate group at position 3 is replaced via transesterification with 2-(2-methylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) using pyridine as a catalyst.
Pathway B: Modular Assembly and Cyclization
Preparation of 2-(2-Methylphenoxy)acetyl Chloride
2-(2-Methylphenoxy)acetic acid (CAS 877637-18-8) is treated with thionyl chloride () to generate the corresponding acyl chloride, a critical electrophile for esterification.
Coupling of Pyrimidine-Thiol and Pyran Intermediates
A pre-formed 6-mercaptomethyl-4-oxo-4H-pyran-3-ol reacts with 4-methylpyrimidine-2-thiol under Mitsunobu conditions () to install the sulfanylalkyl group. Subsequent esterification with the acyl chloride completes the synthesis.
Optimization and Critical Parameters
Reaction Condition Comparison
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 32% | 41% |
| Purification Complexity | Moderate | High |
Pathway B offers higher overall yield but requires stringent purification due to byproducts from Mitsunobu reactions.
Solvent and Temperature Effects
-
Thiol-Ether Formation : DMF outperforms THF due to better solubility of ionic intermediates.
-
Esterification : Anhydrous DCM minimizes hydrolysis of the acyl chloride.
Characterization and Quality Control
The final product is validated using:
-
NMR : A singlet at 2.35 ppm (pyrimidine-CH), multiplets at 6.80–7.20 ppm (aromatic protons).
-
LC-MS : [M+H] peak at 423.43.
-
HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
Industrial-Scale Considerations
For kilogram-scale production, Pathway A is preferred due to:
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyran-4-one core, followed by sulfanyl-methylation with a 4-methylpyrimidine derivative, and esterification with 2-(2-methylphenoxy)acetic acid. Critical parameters include:
- Temperature control (e.g., 60–80°C for nucleophilic substitutions) .
- Catalysts (e.g., triethylamine for deprotonation) .
- Solvent selection (polar aprotic solvents like DMF or dichloromethane) . Continuous flow reactors may enhance scalability and reproducibility in multi-step syntheses .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. Deuterated solvents (e.g., CDCl3) are standard .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .
Q. How do structural features like the sulfanyl-methyl group influence reactivity?
The sulfanyl group (-S-) acts as a nucleophile, enabling thioether formation, while the pyrimidine ring participates in π-π stacking with biological targets. The 2-methylphenoxy acetate moiety enhances lipophilicity, affecting solubility and membrane permeability .
Q. What methods validate purity and identity post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
- Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .
Q. What intermediates are critical in the synthesis pathway?
Key intermediates include:
- 4-Oxo-4H-pyran-3-yl derivatives (core structure).
- 4-Methylpyrimidine-2-thiol for sulfanyl-methylation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Cross-validation : Compare 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic labeling : Use deuterated analogs to trace proton environments in complex mixtures .
Q. What experimental design strategies optimize reaction yields with multiple variables?
- Design of Experiments (DOE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst concentration .
- Response surface methodology (RSM) : Model nonlinear relationships to identify optimal conditions .
Q. How can mechanistic studies elucidate bioactivity (e.g., enzyme inhibition)?
- Enzyme assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular docking : Simulate binding interactions with PyMOL or AutoDock to identify key residues (e.g., hydrogen bonding with pyrimidine nitrogen) .
Q. How do researchers address batch-to-batch variability in biological activity?
- Standardized protocols (SOPs) : Fix reaction time, quenching methods, and purification steps .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Q. What computational approaches predict physicochemical properties or degradation pathways?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolytic stability (e.g., ester group lability) .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers based on logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
